REACTION_CXSMILES
|
Cl.[F:2][C:3]([F:7])([CH3:6])[CH2:4][NH2:5].[C:8](N1C=CN=C1)([N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)=[O:9]>CN(C=O)C>[F:2][C:3]([F:7])([CH3:6])[CH2:4][NH:5][C:8]([N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1)=[O:9] |f:0.1|
|
Name
|
TEA
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
82 mg
|
Type
|
reactant
|
Smiles
|
Cl.FC(CN)(C)F
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
compound 5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
compound 9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
FC(CNC(=O)N1C=NC=C1)(C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |